molecular formula C9H19NO4 B12864886 tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate

tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate

Cat. No.: B12864886
M. Wt: 205.25 g/mol
InChI Key: WRKMUZYLLUPEPN-UHFFFAOYSA-N
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Description

tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate is a carbamate derivative characterized by a propyl backbone substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 2- and 3-positions, respectively. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is frequently utilized in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules and intermediates. Its structural features, including polar hydroxyl and methoxy groups, influence its solubility, reactivity, and interactions in biological systems .

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

tert-butyl N-(2-hydroxy-3-methoxypropyl)carbamate

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-5-7(11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)

InChI Key

WRKMUZYLLUPEPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(COC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-hydroxy-3-methoxypropyl)carbamate can be achieved through various methods. One common approach involves the reaction of tert-butyl carbamate with 2-hydroxy-3-methoxypropylamine under mild conditions. The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine in acetonitrile, followed by purification through flash chromatography .

Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted carbamates.

Mechanism of Action

The mechanism of action of tert-butyl (2-hydroxy-3-methoxypropyl)carbamate involves its role as a protecting group for amines. The carbamate group can be cleaved under acidic conditions, releasing the free amine. This process is facilitated by the presence of the tert-butyl group, which stabilizes the intermediate formed during the cleavage reaction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) tert-Butyl (3-oxopropyl)carbamate (Compound 24)
  • Structure : Features a ketone (3-oxo) group instead of hydroxyl/methoxy substituents.
  • Synthesis : Prepared via literature methods involving straightforward oxidation or condensation reactions.
  • Properties: The ketone group increases electrophilicity, making it reactive toward nucleophiles (e.g., amines in reductive amination).
  • Applications : Intermediate for reductive amination (e.g., synthesis of compound 26 in ) .
(b) tert-Butyl (2-(4-arylaminophenyl)cyclopropyl)carbamates
  • Structure : Cyclopropane ring substituted with aryl groups and a Boc-protected amine.
  • Synthesis : Uses PyBOP-mediated coupling with aryl amines, requiring inert conditions (N₂ atmosphere).
  • The aryl groups introduce π-π stacking interactions, unlike the polar substituents in the target compound .
(c) (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate
  • Structure : Methyl group on the carbamate nitrogen and a single hydroxyl group on the propyl chain.
  • Properties : The methyl group reduces polarity, lowering aqueous solubility compared to the target compound. Safety data indicate moderate toxicity (H302, H315) .

Structural Complexity and Steric Effects

(a) tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296)
  • Structure: Cyclohexyl ring with methoxy and Boc-protected aminomethyl groups.
  • Synthesis : Multi-step process involving stereoselective amination and coupling reactions.
  • The methoxy group on the ring may alter solubility differently compared to the propyl-chain methoxy in the target compound .
(b) tert-Butyl (2-amino-3-phenylpropyl)carbamate
  • Structure : Phenyl group at the 3-position and a free amine.
  • Properties : The phenyl group increases hydrophobicity, favoring membrane permeability. The unprotected amine enhances reactivity but reduces stability, necessitating Boc protection .

Biological Activity

tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate is a carbamate derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a tert-butyl group and a methoxy-substituted propanol moiety, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C${10}$H${21}$NO$_{4}$
  • Molecular Weight : Approximately 203.29 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl and carbamate functional groups can form hydrogen bonds, facilitating interactions with enzymes and receptors involved in critical biochemical pathways. This compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic processes and signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated its effectiveness against:

  • Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Exhibits antifungal properties that inhibit the growth of common fungal pathogens.

This broad-spectrum activity suggests potential applications in developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that this compound may possess cytotoxic effects on cancer cell lines. The compound's mechanism appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through modulation of cell cycle regulators.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The results showed that this compound inhibited the growth of Staphylococcus aureus with an IC$_{50}$ value of 12 µM, indicating potent antibacterial activity.

CompoundIC$_{50}$ (µM)Target Pathogen
This compound12Staphylococcus aureus
Control Antibiotic8Staphylococcus aureus

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The compound exhibited an IC$_{50}$ value of 15 µM, suggesting significant anticancer potential.

Cell LineIC$_{50}$ (µM)Mechanism of Action
MCF-715Induction of apoptosis
Control Drug10Apoptosis induction

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, its solubility profile suggests favorable absorption characteristics. Further studies are needed to determine its bioavailability, metabolic stability, and distribution within biological systems.

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